N,N-Di([1,1'-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine
Description
N,N-Di([1,1’-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine is an organic compound known for its unique structural properties and applications in various fields. This compound is characterized by its biphenyl and fluorenyl groups, which contribute to its stability and reactivity. It is commonly used in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to its excellent hole-transporting capabilities .
Properties
Molecular Formula |
C39H31N |
|---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
9,9-dimethyl-N,N-bis(4-phenylphenyl)fluoren-2-amine |
InChI |
InChI=1S/C39H31N/c1-39(2)37-16-10-9-15-35(37)36-26-25-34(27-38(36)39)40(32-21-17-30(18-22-32)28-11-5-3-6-12-28)33-23-19-31(20-24-33)29-13-7-4-8-14-29/h3-27H,1-2H3 |
InChI Key |
RFBWQYXSUGTSSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine typically involves a multi-step process. One common method includes the following steps:
Formation of Biphenyl Derivative: The biphenyl derivative is synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid.
Introduction of Fluorenyl Group: The fluorenyl group is introduced via a Friedel-Crafts acylation reaction, where the biphenyl derivative reacts with a fluorenyl ketone in the presence of a Lewis acid catalyst.
Amine Functionalization:
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and safety. Techniques such as continuous flow chemistry and automated synthesis are commonly used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N-Di([1,1’-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles (e.g., halides, alkoxides), basic or acidic conditions
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amine compounds
Scientific Research Applications
N,N-Di([1,1’-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine has a wide range of applications in scientific research:
Organic Electronics: Used as a hole-transporting material in OLEDs, enhancing device performance and longevity
Photovoltaics: Employed in polymer photovoltaics and perovskite solar cells for its excellent charge transport properties.
Material Science: Studied for its potential in developing new organic semiconductors and optoelectronic devices
Chemical Sensors: Utilized in the development of chemical sensors due to its sensitivity to various analytes
Mechanism of Action
The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine primarily involves its role as a hole-transporting material. The compound facilitates the movement of positive charge carriers (holes) through the organic layers of electronic devices. This is achieved through its conjugated structure, which allows for efficient charge delocalization and transport. The molecular targets include the active layers of OLEDs and photovoltaic cells, where the compound interacts with other materials to enhance charge mobility and device efficiency .
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine: Known for its use in OLEDs and similar electronic applications
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Another hole-transporting material with comparable properties
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Used in organic electronics for its charge transport capabilities
Uniqueness
N,N-Di([1,1’-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine stands out due to its unique combination of biphenyl and fluorenyl groups, which provide enhanced stability and charge transport properties. Its structural features contribute to its superior performance in electronic devices compared to other similar compounds .
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